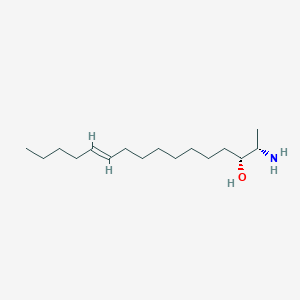![molecular formula C18H21N3O6 B3036609 1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene CAS No. 383147-08-8](/img/structure/B3036609.png)
1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
Vue d'ensemble
Description
1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene is a chemical compound with the molecular formula C18H21N3O6 . It has a molecular weight of 375.4 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (375.4 g/mol) and its molecular formula (C18H21N3O6). Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of α,ω-Dicarboxylic Acid Dimethyl Esters : A study by Lee and Ku (2002) describes a reaction involving cycloalkanones with derivatives similar to 1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene, leading to the production of dicarboxylic acid dimethyl esters in high yields. This indicates its potential use in organic synthesis and material science applications (Lee & Ku, 2002).
Synthesis of Cyclohexane Derivatives : A research paper by Kaya et al. (2014) discusses the synthesis of cyclohexane derivatives, including the usage of 2,4-dinitrobenzenesulfenyl chloride. This study highlights the selectivity in addition reactions, which can be crucial for the development of various industrial chemicals and intermediates (Kaya et al., 2014).
Molecular Studies
Molecular Polarisability : Research by Calderbank et al. (1968) provides insights into the molecular polarisability of compounds including 1,2- and 1,4-dinitrobenzene. This kind of study is vital for understanding the electronic properties of molecules, which can be crucial in the development of new materials and electronic devices (Calderbank et al., 1968).
Degradation in Aqueous Solutions : Quiroz et al. (2014) studied the electrochemical oxidation of 1-hydroxy-2,4-dinitrobenzene in aqueous solutions, a compound structurally related to 1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene. This research is significant for understanding the environmental impact and degradation pathways of such chemicals (Quiroz et al., 2014).
Analytical Chemistry Applications
- TLC Derivatization of Amines : Jegorov et al. (1990) describe the use of 1-fluoro-2,4-dinitrobenzene for TLC derivatization of higher aliphatic amines and cyclohexylamine. This method is essential for selective detection in analytical chemistry, particularly in assessing the efficacy of anticorrosive protection (Jegorov et al., 1990).
Mécanisme D'action
Propriétés
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c22-18(12-5-1-2-6-12)27-19-16-8-4-3-7-14(16)15-10-9-13(20(23)24)11-17(15)21(25)26/h9-12,14H,1-8H2/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVJYQBVPVWJDQ-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036531.png)


![3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036535.png)






